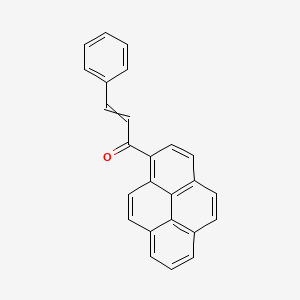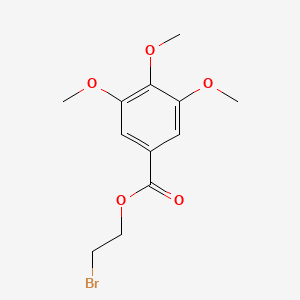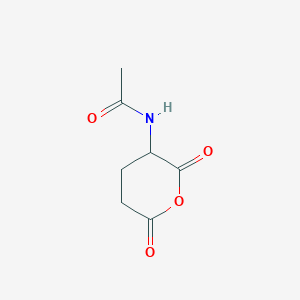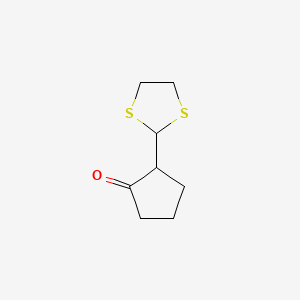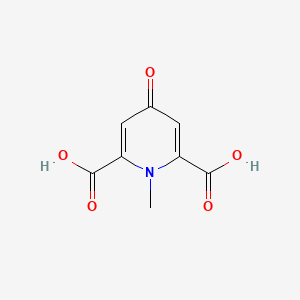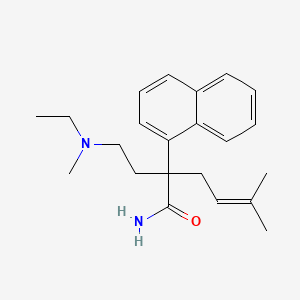![molecular formula C10H16N2O3 B14657672 Dimethyl-amino-ethanol de nicotinate [French] CAS No. 52461-61-7](/img/structure/B14657672.png)
Dimethyl-amino-ethanol de nicotinate [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-amino-ethanol de nicotinate, also known as 2-(Dimethylamino)ethanol nicotinate, is an organic compound that combines the properties of dimethylaminoethanol and nicotinic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, viscous liquid with a fishy, ammoniacal odor and is often used in skin care products and as a nootropic.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-amino-ethanol de nicotinate can be synthesized through the ethoxylation of dimethylamine. The reaction involves the addition of ethylene oxide to dimethylamine, resulting in the formation of 2-(Dimethylamino)ethanol. This intermediate can then be reacted with nicotinic acid to form the final product. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dimethyl-amino-ethanol de nicotinate involves large-scale ethoxylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems. The use of high-purity reagents and catalysts ensures the efficient production of the compound with minimal impurities. The final product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-amino-ethanol de nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Dimethyl-amino-ethanol de nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Medicine: It is investigated for its potential use in treating cognitive disorders and improving skin health.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of dimethyl-amino-ethanol de nicotinate involves its interaction with cellular receptors and enzymes. The compound is known to increase the production of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. It also interacts with nicotinic acetylcholine receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Dimethyl-amino-ethanol de nicotinate can be compared with other similar compounds, such as:
- N-Methylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
- Triethanolamine
- Bis-tris methane
These compounds share similar structural features but differ in their functional groups and specific applications. Dimethyl-amino-ethanol de nicotinate is unique due to its combination of dimethylaminoethanol and nicotinic acid, which imparts distinct properties and applications .
Properties
CAS No. |
52461-61-7 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C4H11NO/c8-6(9)5-2-1-3-7-4-5;1-5(2)3-4-6/h1-4H,(H,8,9);6H,3-4H2,1-2H3 |
InChI Key |
YHFUXEXIBPRPQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)


